molecular formula C7H7BrN2O B14858364 1-(3-Amino-2-bromopyridin-4-YL)ethanone

1-(3-Amino-2-bromopyridin-4-YL)ethanone

Cat. No.: B14858364
M. Wt: 215.05 g/mol
InChI Key: ZUEMWWBCZLRKQT-UHFFFAOYSA-N
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Description

1-(3-Amino-2-bromopyridin-4-yl)ethanone is a pyridine derivative featuring a ketone group at position 4, a bromine atom at position 2, and an amino group at position 3 on the pyridine ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive substituents. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group enhances solubility and enables hydrogen bonding interactions. The ethanone moiety contributes to its planar structure, influencing molecular packing and crystallinity .

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

1-(3-amino-2-bromopyridin-4-yl)ethanone

InChI

InChI=1S/C7H7BrN2O/c1-4(11)5-2-3-10-7(8)6(5)9/h2-3H,9H2,1H3

InChI Key

ZUEMWWBCZLRKQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NC=C1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-bromopyridin-4-YL)ethanone typically involves the bromination of 3-amino-4-pyridine followed by acetylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The acetylation step involves the use of acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production methods for 1-(3-Amino-2-bromopyridin-4-YL)ethanone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-bromopyridin-4-YL)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

1-(3-Amino-2-bromopyridin-4-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-bromopyridin-4-YL)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations:

Amino Group Impact: The presence of a 3-NH2 group in the target compound improves aqueous solubility and enables participation in Schiff base formation, a critical step in antimicrobial agent synthesis .

Core Structure Differences : Pyridine-based analogs exhibit stronger dipole interactions than phenyl or benzofuran derivatives, influencing crystallinity and melting points .

Reactivity in Cross-Coupling Reactions

  • The target compound’s 2-bromo substituent enables efficient Suzuki couplings, as seen in the synthesis of antiparasitic agents (e.g., analogs of UDO and UDD in ) .
  • In contrast, 1-(2-chlorophenyl)ethanone () is less reactive in metal-catalyzed reactions due to the absence of a pyridine nitrogen directing group.

Physicochemical Properties

  • Solubility: The 3-NH2 group increases water solubility compared to non-amino analogs (e.g., 1-(2-bromopyridin-4-yl)ethanone) .
  • Thermal Stability : Bromine’s electron-withdrawing effect stabilizes the pyridine ring, raising the melting point relative to chlorine-substituted analogs .

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